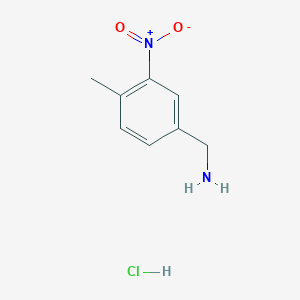

(4-Methyl-3-nitrophenyl)methanamine hydrochloride

CAS No.:

Cat. No.: VC17430474

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11ClN2O2 |

|---|---|

| Molecular Weight | 202.64 g/mol |

| IUPAC Name | (4-methyl-3-nitrophenyl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H10N2O2.ClH/c1-6-2-3-7(5-9)4-8(6)10(11)12;/h2-4H,5,9H2,1H3;1H |

| Standard InChI Key | SCVADZZCMWYTIT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)CN)[N+](=O)[O-].Cl |

Introduction

Chemical Identity and Structural Properties

The compound belongs to the class of arylalkylamine hydrochlorides, characterized by a benzene ring substituted with a methyl group at the para position (C4) and a nitro group at the meta position (C3). The primary amine (-CH2NH2) is protonated to form the hydrochloride salt, enhancing its stability and solubility. While the exact molecular formula is inferred as C8H11ClN2O2 based on analogous structures , the substituent positions distinguish it from related compounds like 4-nitrophenethylamine hydrochloride (CAS 29968-78-3) . Key properties include:

| Property | Value/Description |

|---|---|

| Molecular Weight | ~202.64 g/mol (analogous to ) |

| Melting Point | ~200°C (dec.) |

| Solubility | Soluble in polar solvents (e.g., methanol) |

| Stability | Hygroscopic; requires dry storage |

The nitro group confers strong electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions, while the methyl group introduces steric and electronic modifications to the aromatic ring .

Synthesis and Manufacturing

Catalytic Reduction Approaches

Patent literature describes the use of nitroaryl intermediates in multi-step syntheses. For instance, WO2015155664A1 details the hydrogenation of 4-nitrophenylethylamine to form aminophenyl derivatives, a process adaptable to (4-methyl-3-nitrophenyl)methanamine . Catalytic hydrogenation (e.g., Pd/C, H2) reduces the nitro group to an amine, though this step may require protection of the primary amine group to prevent over-reduction .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

Structurally similar compounds are employed as intermediates in bioactive molecules. For example:

-

Mirabegron Impurity 6 HCl: 4-Nitrophenethylamine hydrochloride serves as a precursor in the synthesis of β3-adrenergic receptor agonists .

-

Ortho-Metalated Complexes: Nitrophenylamines form palladacycles used in cross-coupling reactions .

Corrosion Inhibition

Nitroaryl amines exhibit corrosion-inhibiting properties in acidic environments. A study on 3-((phenyl)(ethylamino)methyl)-4-hydroxycoumarins demonstrated 75–89% inhibition efficiency on mild steel, suggesting potential applications for (4-methyl-3-nitrophenyl)methanamine in material science .

Analytical Characterization

Spectroscopic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume